molecular formula C10H20NO5PS2 B1676128 Mecarbam CAS No. 2595-54-2

Mecarbam

Cat. No.: B1676128
CAS No.: 2595-54-2
M. Wt: 329.4 g/mol
InChI Key: KLGMSAOQDHLCOS-UHFFFAOYSA-N
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Safety and Hazards

Mecarbam is classified as Acute toxicity - Category 3, Oral, and Acute toxicity - Category 3, Dermal . It is very toxic to aquatic life with long-lasting effects . The safety data sheet advises against breathing mist or vapors, and recommends washing skin thoroughly after handling .

Relevant Papers

  • "Identification and determination of this compound and its major degradation products in water and crops" .
  • "MASS SPECTROMETRY OF this compound AND OF SOME RELATED O,O-DIALKYL S- (N-ETHOXYCARBONYL-N-METHYLCARBAMOYLMETHYL) AND S-METHYLCARBAMOYLMETHYL PHOSPHORODITHIOATES AND PHOSPHOROTHIOATES" .

Mechanism of Action

Target of Action

Mecarbam, also known as AFOS or criotox, is an organic thiophosphate It is known to belong to the class of organophosphate insecticides and acaricides , which typically act on the nervous system of pests.

Mode of Action

It is known to have contact and stomach action with slight systemic properties . This suggests that this compound may interact with its targets in pests upon contact or ingestion, leading to disruptions in their normal physiological functions.

Biochemical Pathways

As an organophosphate, it is likely to interfere with the normal functioning of the nervous system in pests, potentially by inhibiting acetylcholinesterase . This enzyme is crucial for nerve signal transmission, and its inhibition can lead to a buildup of acetylcholine, causing continuous nerve impulses and eventual exhaustion of the pest.

Pharmacokinetics

It is known that this compound is moderately mobile in the environment , suggesting it may be readily absorbed and distributed in the organisms it targets

Result of Action

Given its classification as an organophosphate insecticide and acaricide , it is likely to cause disruptions in the nervous system of pests, leading to their paralysis and eventual death.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its mobility in the environment can be affected by factors such as soil composition and rainfall . .

Biochemical Analysis

Biochemical Properties

Mecarbam plays a significant role in biochemical reactions. It acts as an acetylcholinesterase inhibitor , which means it interferes with the action of the enzyme acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine into choline and acetic acid .

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It influences cell function by impacting cell signaling pathways and gene expression . For instance, it can elicit parasympathomimetic signs of poisoning following high doses .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression . Its mechanism of action involves contact and stomach action with slight systemic properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that this compound does not bioaccumulate in the body on repeated administration . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High doses of this compound have been associated with acute toxicity in mammals .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and it can affect metabolic flux or metabolite levels . Detailed studies on the metabolic pathways of this compound are still limited .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It is rapidly absorbed following oral ingestion, with rapid distribution and elimination from the body .

Subcellular Localization

It is known that mRNA localization contributes to the post-transcriptional fine-tuning of gene expression and the control of fundamental processes such as cell motility, polarity, and differentiation . Specific information about this compound’s subcellular localization is currently limited .

Preparation Methods

Synthetic Routes and Reaction Conditions: Mecarbam is synthesized through a multi-step process involving the reaction of ethyl (mercaptoacetyl)methylcarbamate with O,O-diethyl phosphorodithioic acid. The reaction typically occurs under controlled conditions to ensure the desired product’s purity and yield .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process includes the purification of the final product to achieve a high purity level, typically greater than 85%, with small amounts of impurities such as triethyldithiophosphate and S-(ethoxycarbonyl) diethyl dithiophosphate .

Chemical Reactions Analysis

Types of Reactions: Mecarbam undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions. It is stable at normal temperatures but hydrolyzes at pH below 3 to yield (C2H5O)2PSSCH2COOH, carbon dioxide, ethanol, and methylamine .

Common Reagents and Conditions:

    Hydrolysis: Occurs under acidic conditions (pH < 3).

    Oxidation: Can be oxidized using common oxidizing agents.

    Substitution: Involves the replacement of functional groups under specific conditions.

Major Products: The major products formed from these reactions include (C2H5O)2PSSCH2COOH, carbon dioxide, ethanol, and methylamine .

Properties

IUPAC Name

ethyl N-(2-diethoxyphosphinothioylsulfanylacetyl)-N-methylcarbamate
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InChI

InChI=1S/C10H20NO5PS2/c1-5-14-10(13)11(4)9(12)8-19-17(18,15-6-2)16-7-3/h5-8H2,1-4H3
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InChI Key

KLGMSAOQDHLCOS-UHFFFAOYSA-N
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Canonical SMILES

CCOC(=O)N(C)C(=O)CSP(=S)(OCC)OCC
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Molecular Formula

C10H20NO5PS2
Record name MECARBAM
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DSSTOX Substance ID

DTXSID0042117
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Molecular Weight

329.4 g/mol
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Physical Description

Colorless or light brown to pale yellow liquid; [HSDB] Light yellow oily liquid; [MSDSonline], Solid, OILY COLOURLESS LIQUID.
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Boiling Point

144 °C @ 0.02 mm Hg, at 0.003kPa: 144 °C
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Solubility

AT ROOM TEMP LESS THAN 1 G/L WATER; LESS THAN 50 G/KG IN ALIPHATIC HYDROCARBONS; MISCIBLE WITH ALCOHOLS, AROMATIC AND CHLORINATED HYDROCARBONS, KETONES, ESTERS AT ROOM TEMPERATURE, 1 mg/mL at 21 °C, Solubility in water, g/100ml at 21 °C: 0.1
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Density

1.222 @ 20 °C/20 °C, 1.2 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.02
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Vapor Density

Relative vapor density (air = 1): 11.4
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Vapor Pressure

Negligible at room temp, Vapor pressure at 20 °C: negligible
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Mechanism of Action

Parathion & its relatives are known to inhibit the enzyme cholinesterase in all parts of the body by phosphorylating the active site. /Parathion & other cholinesterase inhibitor pesticides/, Organophosphorus derivatives act by combining with and inactivating the enzyme acetylcholinesterase. ... The inactivation of cholinesterase by cholinesterase inhibitor pesticides allows the accumulation of large amounts of acetylcholine, with resultant widespread effects that may be ... separated into 4 categories: (1) Potentiation of postganglionic parasympathetic activity. (2) Persistent depolarization of skeletal muscle ... (3) Initial stimulation following depression of cells of central nervous system ... (4) Variable ganglionc stimulation or blockade ... /Cholinesterase inhibitor pesticides/
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Color/Form

COLORLESS OILY LIQ WHEN PURE, Light brown to pale yellow oil (tech., pale yellow to brown oil)

CAS No.

2595-54-2
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Melting Point

< 25 °C, 9 °C
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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